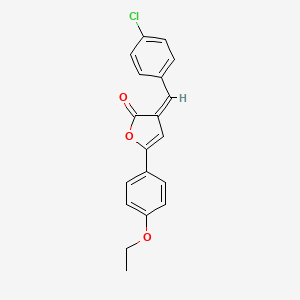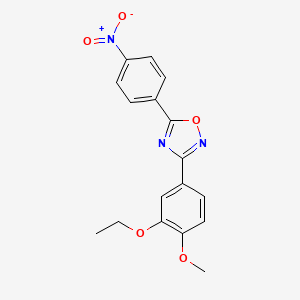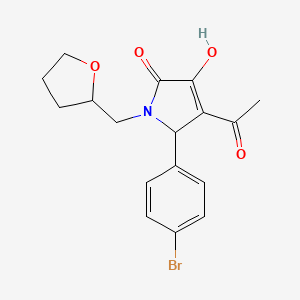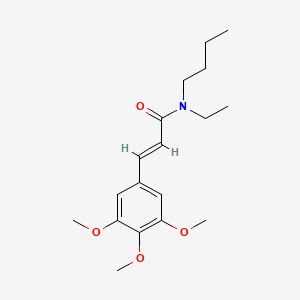
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as Clotrimazole, is a synthetic antifungal agent that is widely used in the treatment of various fungal infections. It was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been extensively studied for its antifungal properties and mechanism of action.
Wirkmechanismus
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone exerts its antifungal activity by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane, ultimately resulting in the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and is generally well-tolerated. However, in rare cases, it may cause mild skin irritation or allergic reactions. It is not known to have any significant effects on the biochemical or physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages as a research tool, including its broad-spectrum antifungal activity and low toxicity profile. However, its use is limited by its solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. These include:
1. Development of more effective formulations for topical administration.
2. Investigation of its potential as an antifungal agent in agricultural settings.
3. Study of its potential as a therapeutic agent for other types of infections, such as bacterial or viral infections.
4. Investigation of its potential as an anticancer agent, as some studies have suggested that it may have antiproliferative effects on cancer cells.
In conclusion, this compound is a synthetic antifungal agent that has been extensively studied for its antifungal properties and mechanism of action. It has several advantages as a research tool, but its use is limited by its solubility in water. There are several areas of future research that could be explored with regards to this compound, including its potential as an anticancer agent.
Synthesemethoden
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone can be synthesized by reacting 4-chlorobenzyl chloride with 4-ethoxyphenol in the presence of a base, followed by cyclization with maleic anhydride. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with 2-furanone to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, ringworm, jock itch, and athlete's foot. It is also used in the treatment of certain skin conditions, such as psoriasis and eczema.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c1-2-22-17-9-5-14(6-10-17)18-12-15(19(21)23-18)11-13-3-7-16(20)8-4-13/h3-12H,2H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVNHFDPQORVRO-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5038321.png)
![1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine](/img/structure/B5038327.png)

![8-[2-(2-tert-butylphenoxy)ethoxy]quinoline](/img/structure/B5038334.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5038344.png)
![2-benzyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5038347.png)
![butyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5038350.png)
![1-ethoxy-3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5038357.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)